N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15759938
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-1-propylpyrazol-4-amine |
| Standard InChI | InChI=1S/C11H15N3O/c1-2-5-14-9-10(7-13-14)12-8-11-4-3-6-15-11/h3-4,6-7,9,12H,2,5,8H2,1H3 |
| Standard InChI Key | LMPXTRDXCZNKMG-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C=N1)NCC2=CC=CO2 |
Introduction
Structural and Molecular Characteristics
N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine features a pyrazole ring substituted with a propyl group at the 1-position and an amine-linked furan-methyl group at the 4-position. The furan ring contributes electron-rich aromaticity, while the pyrazole core offers hydrogen-bonding capabilities through its amine and nitrogen moieties. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-1-propylpyrazol-4-amine |
| Canonical SMILES | CCCN1C=C(C=N1)NCC2=CC=CO2 |
| InChI Key | LMPXTRDXCZNKMG-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 3 (two pyrazole nitrogens, one furan oxygen) |
| Topological Polar Surface | 45.8 Ų |
The compound’s structure enables interactions such as - stacking and hydrogen bonding, which are critical for its biological activity.
Synthesis and Optimization
The synthesis of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine involves a condensation reaction between furan-2-carboxaldehyde and 1-propyl-1H-pyrazol-4-amine under basic conditions. A typical procedure includes:
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Reagent Preparation: Equimolar amounts of furan-2-carboxaldehyde and 1-propylpyrazol-4-amine are dissolved in anhydrous ethanol.
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Base Addition: Sodium hydride () or potassium carbonate () is added to deprotonate the amine and facilitate nucleophilic attack.
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Reflux Conditions: The mixture is refluxed at 80–90°C for 6–8 hours, monitored by thin-layer chromatography (TLC) for completion.
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Workup: The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate eluent).
Microwave-assisted synthesis reduces reaction times to 30–60 minutes, enhancing scalability for industrial production. Recent advancements emphasize solvent recycling and catalytic efficiency to align with green chemistry principles.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies suggest moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MIC) ranging from 32–64 µg/mL. The furan moiety likely disrupts bacterial cell membrane integrity, while the pyrazole ring interferes with DNA gyrase activity. Synergistic effects with β-lactam antibiotics have been observed but require further validation.
Enzymatic Interactions
The compound exhibits inhibitory effects on cytochrome P450 enzymes (CYP3A4 and CYP2D6), suggesting a role in drug-drug interaction studies.
Industrial and Material Science Applications
The compound’s heterocyclic framework serves as a precursor for polymers and resins. For example:
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Conductive Polymers: Incorporating thiophene derivatives at the furan 5-position enhances electrical conductivity.
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Thermosetting Resins: Cross-linking via amine groups improves thermal stability (decomposition temperature >250°C).
Comparative Analysis with Structural Analogs
To contextualize its properties, N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine is compared to related compounds:
The propyl group in the target compound improves lipophilicity (predicted LogP = 2.3) compared to ethyl or methyl analogs, potentially enhancing blood-brain barrier permeability.
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets via crystallography or proteomics.
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In Vivo Toxicology: Assess pharmacokinetics and organ-specific toxicity in rodent models.
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Material Innovations: Explore metal-organic frameworks (MOFs) using the compound as a ligand.
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